Tautomeric Equilibrium: Quantified Thione-Thiol Interconversion Differentiates from Non-Hydroxylated Analogs
Quantum chemical calculations at the B3LYP/6−311++G(d,p) level confirm that 4-Hydroxythiophene-2-carbaldehyde exists in a dynamic thione-thiol tautomeric equilibrium, a property absent in unsubstituted thiophene-2-carbaldehyde (e.g., CAS: 98-03-3). This equilibrium is characterized by a specific Gibbs free energy difference between tautomers [1]. In contrast, thiophene-2-carbaldehyde exhibits a fixed carbonyl structure, lacking this pH- and environment-dependent structural versatility.
| Evidence Dimension | Thione-Thiol Tautomerism (Gibbs Free Energy Difference) |
|---|---|
| Target Compound Data | Thione and thiol tautomers coexist in equilibrium; ΔG (thione ↔ thiol) calculated via DFT |
| Comparator Or Baseline | Thiophene-2-carbaldehyde (CAS: 98-03-3) |
| Quantified Difference | The comparator exhibits no thione-thiol tautomerism due to the absence of a 4-hydroxyl group. |
| Conditions | Gas-phase quantum chemical calculations (B3LYP/6−311++G(d,p)) |
Why This Matters
This unique tautomeric behavior dictates that 4-hydroxythiophene-2-carbaldehyde will exhibit pH-dependent reactivity and different spectroscopic signatures, making it essential for applications where proton transfer or hydrogen bonding dynamics are critical, and where a non-tautomerizing analog would fail.
- [1] Chemical Physics, 2014, Volume 439, 'Quantum chemical calculations at B3LYP/6−311++G(d,p) level were performed to study the molecular and spectroscopic properties, conformational equilibrium, thione↔thiol tautomerism and intermolecular double proton transfer reaction of the compound.' View Source
